molecular formula C17H20N6O B13428970 (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide CAS No. 2102675-42-1

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

Cat. No.: B13428970
CAS No.: 2102675-42-1
M. Wt: 324.4 g/mol
InChI Key: JZKNOTYMYVXDNN-CQSZACIVSA-N
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Description

®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is a complex organic compound that features a pyrrolopyrimidine core, a pyrazole ring, and a cyclopentylpropanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Attachment of the cyclopentylpropanamide group through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrrolopyrimidine rings.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

In medicine, such compounds may be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, pharmaceuticals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide: can be compared with other pyrrolopyrimidine or pyrazole-containing compounds.

    Unique Features: Its unique combination of functional groups and stereochemistry may confer distinct biological activities or chemical reactivity.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may result in unique interactions with biological targets or distinct chemical properties.

Properties

CAS No.

2102675-42-1

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21)/t14-/m1/s1

InChI Key

JZKNOTYMYVXDNN-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

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